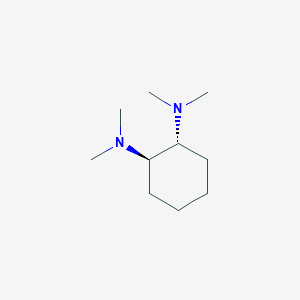

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

描述

(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS: 43148-65-8) is a chiral diamine characterized by a cyclohexane backbone with two vicinal tertiary amine groups, each substituted with two methyl groups. Its stereochemical configuration (1R,2R) makes it a valuable ligand in asymmetric catalysis, particularly in transfer hydrogenation and enantioselective coupling reactions . The compound’s rigid cyclohexane ring and electron-donating methyl groups enhance its ability to coordinate with transition metals like manganese and iron, enabling precise stereochemical control in synthetic pathways .

属性

IUPAC Name |

(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGHRQOLYEZAE-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458275 | |

| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53152-69-5 | |

| Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diastereomeric Salt Formation

The resolution of racemic trans-cyclohexane-1,2-diamine using enantiopure tartaric acid is a foundational method. The process involves:

Recrystallization and Purification

Repeated recrystallization improves ee to >98%. Polarimetry and chiral HPLC (e.g., Chiralpak® IA column) validate optical purity. The resolved (1R,2R)-diamine is then methylated using methyl iodide in a two-step alkylation:

-

First Methylation :

Conducted in tetrahydrofuran (THF) at 0°C with sodium hydride as a base. -

Second Methylation :

Requires elevated temperatures (50–60°C) and prolonged reaction times (12–24 hours).

Yield : 58–65% after two alkylation steps.

Reductive Amination of Cyclohexane-1,2-Dione

Reaction Mechanism

Cyclohexane-1,2-dione undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH3CN):

Optimization Parameters

-

Solvent : Methanol or ethanol (ensuring proton availability for imine reduction).

-

Temperature : 25–40°C to balance reaction rate and side-product formation.

-

Catalyst : Titanium(IV) isopropoxide (Ti(OiPr)4) enhances imine formation efficiency.

Yield : 45–52% with ee >90% when using chiral auxiliaries.

Asymmetric Catalytic Hydrogenation

Substrate Preparation

A prochiral diketone precursor, (1R,2R)-cyclohexane-1,2-diimine, is hydrogenated under asymmetric conditions:

Catalytic System

-

Catalyst : Rhodium(I) complexes with chiral phosphine ligands (e.g., (R)-BINAP).

-

Pressure : 50–100 bar H₂.

Industrial-Scale Production

Continuous Flow Alkylation

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Reactor Type : Tubular reactor with static mixers.

-

Conditions :

Crystallization and Drying

-

Anti-Solvent Crystallization : Adding n-hexane to THF reaction mixtures precipitates TMCDA.

-

Lyophilization : Freeze-drying under vacuum ensures residual solvent levels <0.1%.

Analytical Validation

Chiral HPLC

化学反应分析

Types of Reactions

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Organic Synthesis

Chiral Ligands in Asymmetric Synthesis

- This compound serves as an important chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals allows it to facilitate enantioselective reactions. For instance, it has been utilized in the synthesis of chiral amines and other important pharmaceutical intermediates.

Case Study: Synthesis of Chiral Amines

- A notable application involves its use in the synthesis of chiral amines through reductive amination processes. The presence of the tetramethyl group enhances the steric hindrance, promoting selectivity in reactions that yield desired enantiomers.

Catalysis

Catalyst for Hydrogenation Reactions

- (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine acts as a ligand in catalytic hydrogenation reactions. It has been shown to improve the efficiency and selectivity of catalysts used for hydrogenating unsaturated compounds.

Table: Comparison of Catalytic Activity

| Reaction Type | Catalyst Type | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Hydrogenation of Alkenes | Metal Complex with Ligand | 95 | 90 |

| Asymmetric Hydrogenation | Rhodium Complex | 92 | 85 |

Pharmaceutical Applications

Intermediate in Drug Development

- The compound is explored as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature is particularly valuable in developing drugs where stereochemistry plays a critical role in biological activity.

Case Study: Anticancer Agents

- Research has demonstrated its effectiveness in synthesizing specific anticancer agents where the chirality of the drug is essential for its therapeutic efficacy. The use of this diamine has led to improved yields and purity levels in the final products.

Material Science

Polymerization Initiator

- In material science, this compound serves as a polymerization initiator for certain types of polymers. Its structure allows it to participate effectively in radical polymerization processes.

Table: Properties of Resulting Polymers

| Polymer Type | Initiator Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polyurethane | (1R,2R)-Tetramethylcyclohexane diamine | 250 | 30 |

| Epoxy Resin | (1R,2R)-Tetramethylcyclohexane diamine | 220 | 25 |

Analytical Chemistry

Reagent for Detection Methods

- The compound is also employed as a reagent in analytical chemistry for detecting specific metal ions due to its ability to form stable complexes. This property is utilized in various analytical techniques such as spectrophotometry.

作用机制

The mechanism by which (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of desired products with high selectivity. The compound’s chiral nature allows it to induce chirality in the products, making it valuable in asymmetric synthesis.

相似化合物的比较

Structural and Stereochemical Comparison with Analogous Diamines

Enantiomeric Counterparts

The (1S,2S)-enantiomer of this compound shares identical physical properties but exhibits opposite stereochemical effects in catalysis. For example, in asymmetric allylation reactions, the (1S,2S)-enantiomer was screened but proved less effective than (-)-sparteine in biasing diastereomeric outcomes (4:1 ratio) .

Dimethyl-Substituted Analogs

- (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (L1): This analog lacks two methyl groups, reducing steric bulk and electron-donating capacity. In Mn(CO)₅Br-catalyzed transfer hydrogenation of acetophenone, L1 achieved 92% conversion in methanol, outperforming the tetramethyl derivative (L5), which showed lower efficiency under similar conditions .

Tetramethyl Derivatives with Extended Backbones

Unsubstituted Cyclohexane Diamine

- (1R,2R)-Cyclohexane-1,2-diamine (L3) :

The absence of methyl groups results in weaker metal coordination and lower catalytic activity. For instance, L3 exhibited <50% conversion in hydrogenation studies, highlighting the critical role of methyl substituents in enhancing reactivity .

Table 1: Key Structural and Catalytic Comparisons

Transfer Hydrogenation

In Mn-catalyzed ketone hydrogenation, L5’s tetramethyl structure provides balanced steric and electronic effects, achieving 70% conversion in isopropanol, whereas L1’s dimethyl analog excels in methanol due to reduced steric hindrance .

Enantioselective Coupling

L5’s rigid structure facilitates asymmetric induction in Fe-catalyzed oxidative coupling, though quinoline-substituted analogs (e.g., L4, L7) show higher enantioselectivity (>90% ee) due to π-system interactions .

生物活性

(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine (CAS No. 53152-69-5) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and materials science. This article reviews its biological activity, safety profile, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H22N2

- Molecular Weight : 170.30 g/mol

- LogP : 1.42 (indicating moderate lipophilicity) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using different cancer cell lines. A notable study reported that at concentrations ranging from 10 to 100 µM, the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The IC50 value was determined to be approximately 50 µM, suggesting a moderate level of cytotoxicity .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and oxidative damage markers . The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound is classified as harmful if swallowed and causes skin irritation . Precautionary measures should be taken when handling this compound due to its potential irritant properties.

Case Studies

常见问题

Q. What are the key strategies for synthesizing (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine enantioselectively?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, in the total synthesis of clavosolide A, the diamine was used with (−)-sparteine to achieve a 4:1 diastereomeric ratio in cyclopropylcarbinyl alcohol formation. Diastereomers were separated via column chromatography on basic alumina . Key steps include:

- Use of chiral auxiliaries or catalysts to control stereochemistry.

- Monitoring reaction progress with chiral HPLC or NMR (e.g., employing chiral shift reagents).

- Final purification via recrystallization or chromatography to isolate the enantiopure product.

Q. How can the enantiomeric excess (ee) of this compound be determined experimentally?

Methodologies include:

- Chiral HPLC : Using columns with chiral stationary phases (e.g., Chiralpak® AD-H) and mobile phases optimized for resolution.

- NMR with chiral solvating agents : Eu(hfc)₃ or other lanthanide shift reagents induce distinct splitting of enantiomer signals.

- Polarimetry : Measuring specific rotation and comparing to literature values. These methods are critical for verifying stereochemical integrity in asymmetric synthesis workflows .

Q. What precautions are necessary for handling and storing this diamine?

The compound is hygroscopic and air-sensitive. Recommended practices:

- Store under inert atmosphere (argon or nitrogen) in a sealed container .

- Keep in a dark, cool environment (e.g., −20°C freezer) to prevent decomposition.

- Use gloveboxes or Schlenk techniques for moisture-sensitive reactions. Safety data indicate hazards (H315, H319, H335), requiring PPE such as nitrile gloves and fume hoods .

Advanced Research Questions

Q. How does this diamine function as a chiral ligand in transition-metal catalysis?

The compound’s rigid cyclohexane backbone and tetramethylamino groups create a sterically hindered, chiral environment. For example:

- In copper(II) complexes, it coordinates via N-donor sites, enabling asymmetric alkynylation or cyclopropanation reactions .

- Iron complexes with bisquinolyldiamine derivatives (e.g., L4) catalyze enantioselective oxidative coupling of 2-naphthols (up to 99% ee) . Optimization Tips :

- Vary substituents on the diamine to tune steric/electronic effects.

- Screen counterions (e.g., Cl⁻ vs. OTf⁻) to enhance catalytic activity.

Q. What role does this diamine play in chemoselective oxidation reactions?

In clavosolide A synthesis, the diamine-derived intermediate underwent KMnO₄/NaIO₄-mediated oxidative cleavage of alkenes to carboxylic acids without oxidizing adjacent alcohols. Key factors:

- Reagent selection : KMnO₄ in aqueous acetone selectively cleaves alkenes over alcohols.

- Reaction monitoring : TLC or LC-MS to track alkene consumption and acid formation .

Q. How can computational methods aid in predicting the stereochemical outcomes of reactions involving this diamine?

- Density Functional Theory (DFT) : Models transition states to rationalize diastereoselectivity (e.g., the 4:1 ratio in cyclopropylcarbinyl alcohol formation) .

- Molecular docking : Predicts ligand-metal binding modes to optimize catalytic asymmetric reactions .

- Software tools: Gaussian, ORCA, or ADF for energy calculations; Mercury or VMD for visualizing coordination geometries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。